molecular formula C15H8Cl4O2 B2436046 1,3-Bis(3,4-dichlorophenyl)propane-1,3-dione CAS No. 34848-45-8

1,3-Bis(3,4-dichlorophenyl)propane-1,3-dione

Cat. No.: B2436046
CAS No.: 34848-45-8
M. Wt: 362.03
InChI Key: OEYRXDDAZAQCNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(3,4-dichlorophenyl)propane-1,3-dione is a chemical compound with the molecular formula C15H8Cl4O2 and a molecular weight of 362.03 g/mol . It is characterized by the presence of two 3,4-dichlorophenyl groups attached to a propane-1,3-dione backbone. This compound is primarily used in research settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(3,4-dichlorophenyl)propane-1,3-dione can be synthesized through various synthetic routes. One common method involves the reaction of 3,4-dichlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3,4-dichlorophenyl)propane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups into alcohols or other reduced forms.

    Substitution: The dichlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions result in the replacement of chlorine atoms with the nucleophile used.

Scientific Research Applications

1,3-Bis(3,4-dichlorophenyl)propane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biological systems.

    Medicine: Research is conducted to explore its potential therapeutic uses, including its activity against certain diseases or conditions.

    Industry: It may be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(3,4-dichlorophenyl)propane-1,3-dione involves its interaction with molecular targets and pathways. The compound’s dichlorophenyl groups can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(3,4-dimethoxyphenyl)propane-1,3-dione: Similar in structure but with methoxy groups instead of chlorine atoms.

    1,3-Bis(3,4-difluorophenyl)propane-1,3-dione: Contains fluorine atoms instead of chlorine.

    1,3-Bis(3,4-dibromophenyl)propane-1,3-dione: Bromine atoms replace the chlorine atoms.

Uniqueness

1,3-Bis(3,4-dichlorophenyl)propane-1,3-dione is unique due to the presence of chlorine atoms, which can significantly influence its chemical reactivity and interactions. The chlorine atoms can participate in various substitution reactions, making the compound versatile for different applications.

Biological Activity

1,3-Bis(3,4-dichlorophenyl)propane-1,3-dione, also known as a β-diketone compound, has garnered attention in scientific research due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C15H8Cl4O2C_{15}H_{8}Cl_{4}O_{2}, with a molecular weight of approximately 362.03 g/mol. The compound features two 3,4-dichlorophenyl groups linked by a propane-1,3-dione backbone.

Synthesis Method:
The synthesis typically involves the reaction of 3,4-dichlorobenzaldehyde with chloroacetyl chloride in the presence of a base like pyridine under controlled temperature conditions to yield high purity and yield.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity: Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of enzyme activity critical for microbial survival .
  • Anticancer Properties: The compound has been investigated for its potential anticancer effects. It may induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of apoptotic signaling pathways and cell cycle arrest .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways. For instance, it has been shown to interfere with the activity of certain kinases involved in cancer progression .
  • Cellular Signaling Modulation: It can affect various signaling pathways that regulate cell proliferation and apoptosis. This modulation is crucial for its anticancer activity .

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies:
    • A study published in the International Journal of Chemical and Physical Sciences reported that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its efficacy .
  • Anticancer Research:
    • Research highlighted in PubChem indicated that this compound could induce apoptosis in various cancer cell lines. In vitro assays showed that treatment with this compound led to increased levels of reactive oxygen species (ROS), contributing to its cytotoxic effects on cancer cells .

Comparative Analysis

To better understand the biological activity of this compound compared to similar compounds, the following table summarizes key features:

Compound NameMolecular FormulaBiological Activity
This compoundC₁₅H₈Cl₄O₂Antimicrobial; Anticancer
2-Chloro-1,3-bis(4-methylphenyl)propane-1,3-dioneC₁₇H₁₅ClO₂Antimicrobial
1-(2-hydroxyphenyl)-3-(2-chlorophenyl)propane-1,3-dioneC₁₅H₁₂ClO₂Anticancer; Antimicrobial

Properties

IUPAC Name

1,3-bis(3,4-dichlorophenyl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl4O2/c16-10-3-1-8(5-12(10)18)14(20)7-15(21)9-2-4-11(17)13(19)6-9/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYRXDDAZAQCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70956343
Record name 1,3-Bis(3,4-dichlorophenyl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70956343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34848-45-8
Record name 1,3-Di-(3,4-dichlorophenyl)-1,3-propanedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034848458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Bis(3,4-dichlorophenyl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70956343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.